Ethyl 2-amino-4-methylthiazole-5-carboxylate
Overview
Description
Ethyl-2-amino-4-methyl-Thiazole-5-Carboxylate is a synthetic intermediate widely used in pharmaceutical synthesis. This compound, with the molecular formula C7H10N2O2S, is known for its role in the development of various drugs and chemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl-2-amino-4-methyl-Thiazole-5-Carboxylate can be synthesized through several methods. One common route involves the reaction of ethyl 2-bromoacetate with thiourea to form ethyl 2-amino-4-methylthiazole-5-carboxylate. The reaction typically occurs under reflux conditions in ethanol, followed by purification through recrystallization .
Industrial Production Methods
In industrial settings, the production of ethyl-2-amino-4-methyl-Thiazole-5-Carboxylate often involves large-scale batch reactions. The process includes the use of high-purity starting materials and controlled reaction environments to ensure consistent product quality. The final product is usually obtained through crystallization and drying processes .
Chemical Reactions Analysis
Types of Reactions
Ethyl-2-amino-4-methyl-Thiazole-5-Carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiazolidine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted thiazoles .
Scientific Research Applications
Ethyl-2-amino-4-methyl-Thiazole-5-Carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Used in the study of enzyme inhibitors and receptor modulators.
Medicine: Plays a role in the development of pharmaceuticals, particularly in the synthesis of antimicrobial and anticancer agents.
Industry: Utilized in the production of agrochemicals and dyes
Mechanism of Action
The mechanism of action of ethyl-2-amino-4-methyl-Thiazole-5-Carboxylate involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes or modulate receptor activity, leading to therapeutic effects. The pathways involved often include inhibition of bacterial enzymes or modulation of signaling pathways in cancer cells .
Comparison with Similar Compounds
Ethyl-2-amino-4-methyl-Thiazole-5-Carboxylate can be compared with other thiazole derivatives:
Ethyl-2-amino-4-methylthiazole-5-carboxylate: Similar in structure but may differ in reactivity and applications.
2-Amino-4-methylthiazole: Lacks the ester group, leading to different chemical properties.
4-Methylthiazole-5-carboxylate: Does not have the amino group, affecting its biological activity
The uniqueness of ethyl-2-amino-4-methyl-Thiazole-5-Carboxylate lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications.
Properties
IUPAC Name |
ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S/c1-3-11-6(10)5-4(2)9-7(8)12-5/h3H2,1-2H3,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZHUPCREDVWLKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60322018 | |
Record name | Ethyl 2-amino-4-methylthiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60322018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7210-76-6 | |
Record name | 7210-76-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400231 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 2-amino-4-methylthiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60322018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 2-amino-4-methylthiazole-5-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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